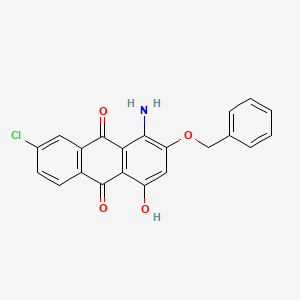
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with amino, benzyloxy, chloro, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chloro group at the desired position.
Benzyloxylation: Attachment of a benzyloxy group.
Hydroxylation: Introduction of a hydroxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and appropriate solvents and catalysts for chlorination, benzyloxylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while substitution of the chloro group could yield various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Industrial Applications: Use as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-(benzyloxy)-anthracene-9,10-dione: Lacks the chloro and hydroxy groups.
7-Chloro-4-hydroxyanthracene-9,10-dione: Lacks the amino and benzyloxy groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy and chloro groups.
Uniqueness
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its substituents, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific interactions with biological targets or unique electronic properties are required.
Eigenschaften
CAS-Nummer |
88605-09-8 |
|---|---|
Molekularformel |
C21H14ClNO4 |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
1-amino-7-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)18-17(20(13)25)15(24)9-16(19(18)23)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |
InChI-Schlüssel |
SEXMYTVDVRJWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


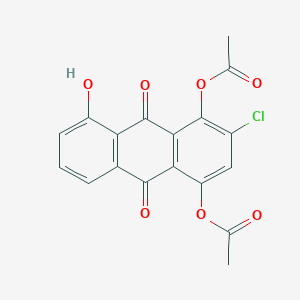
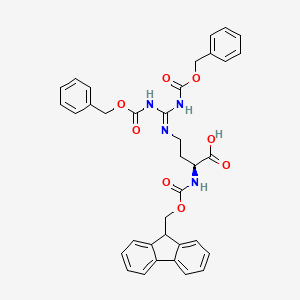
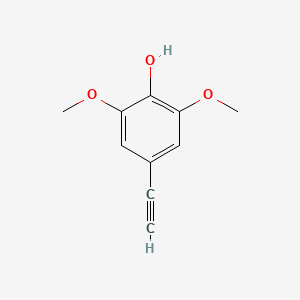
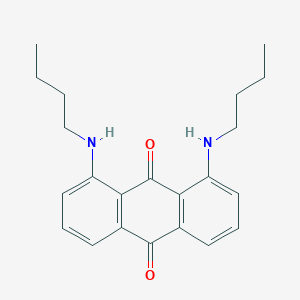

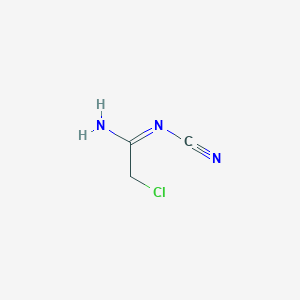
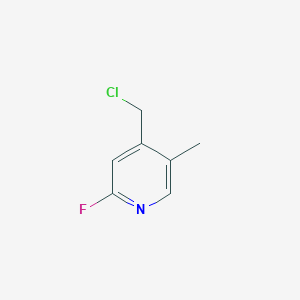
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

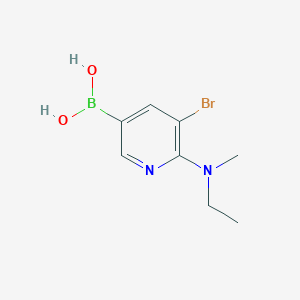
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
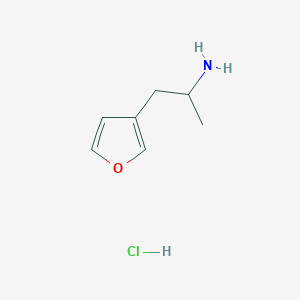

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
